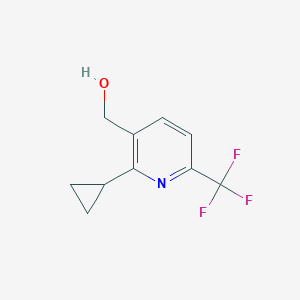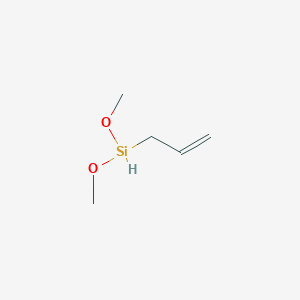
1-methyl-2-(phenylmethylidene)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-2-(phenylmethylidene)hydrazine is an organic compound derived from the reaction between benzaldehyde and methylhydrazine It is characterized by the presence of a hydrazone functional group, which is formed by the condensation of the aldehyde group of benzaldehyde with the hydrazine group of methylhydrazine
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-methyl-2-(phenylmethylidene)hydrazine can be synthesized through a straightforward condensation reaction. The typical method involves mixing benzaldehyde with methylhydrazine in an appropriate solvent, such as ethanol or methanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the hydrazone bond. The reaction can be represented as follows:
C6H5CHO+CH3NHNH2→C6H5CH=N−NHCH3+H2O
Industrial Production Methods: While the laboratory synthesis of this compound is relatively simple, industrial production may involve more optimized conditions to ensure higher yields and purity. This could include the use of catalysts, controlled temperatures, and specific reaction times to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-methyl-2-(phenylmethylidene)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the hydrazone group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Oximes or nitriles.
Reduction: Corresponding amines.
Substitution: Various substituted hydrazones depending on the nucleophile used.
Scientific Research Applications
1-methyl-2-(phenylmethylidene)hydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme mechanisms, particularly those involving hydrazone formation and cleavage.
Industry: Used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-methyl-2-(phenylmethylidene)hydrazine involves its ability to form stable hydrazone bonds with various substrates. This can affect the activity of enzymes and other proteins by modifying their structure and function. The hydrazone group can also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Benzaldehyde Phenylhydrazone: Similar structure but with a phenyl group instead of a methyl group.
Acetaldehyde Methylhydrazone: Similar structure but with an acetaldehyde group instead of a benzaldehyde group.
Benzaldehyde Semicarbazone: Similar structure but with a semicarbazide group instead of a methylhydrazine group.
Uniqueness: 1-methyl-2-(phenylmethylidene)hydrazine is unique due to its specific reactivity and stability, which makes it suitable for various applications in organic synthesis and medicinal chemistry. Its ability to form stable hydrazone bonds with a wide range of substrates sets it apart from other similar compounds.
Properties
Molecular Formula |
C8H10N2 |
|---|---|
Molecular Weight |
134.18 g/mol |
IUPAC Name |
N-(benzylideneamino)methanamine |
InChI |
InChI=1S/C8H10N2/c1-9-10-7-8-5-3-2-4-6-8/h2-7,9H,1H3 |
InChI Key |
XXCMGYNVDSOFHV-UHFFFAOYSA-N |
Canonical SMILES |
CNN=CC1=CC=CC=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
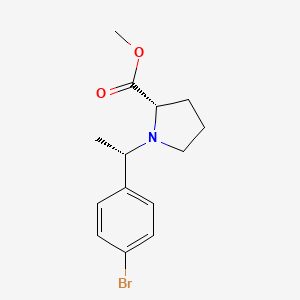
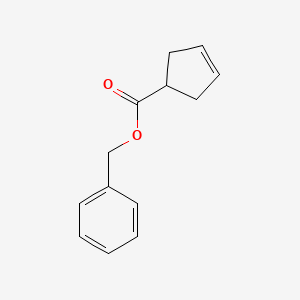
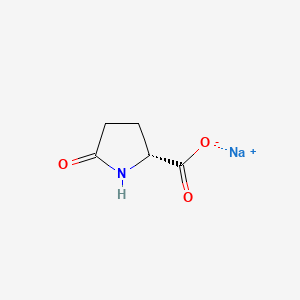
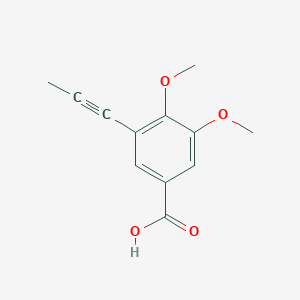
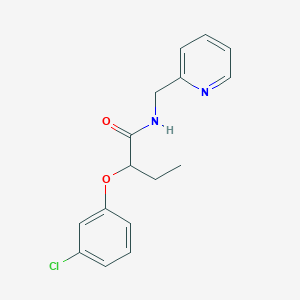
![2-[isopropyl(methyl)amino]-6-nitro-1H-benzimidazole](/img/structure/B8713626.png)
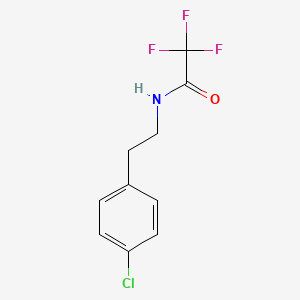
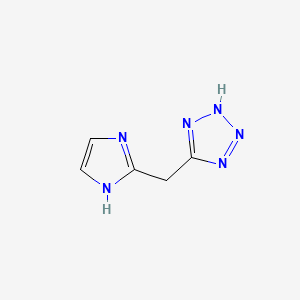
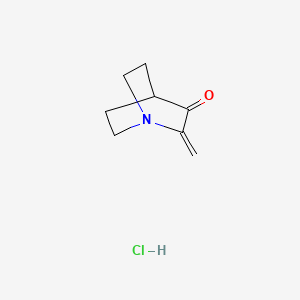
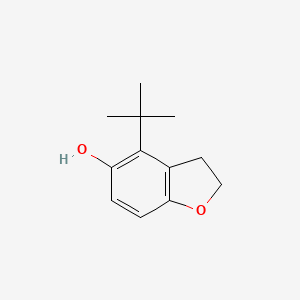
![4,5,6,7-TETRAHYDRO-FURO[3,2-C]PYRIDINE-4-METHANOL](/img/structure/B8713665.png)
![Carbamic acid, N-[[4-(diethoxymethyl)phenyl]methyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B8713672.png)
